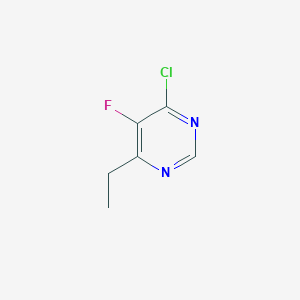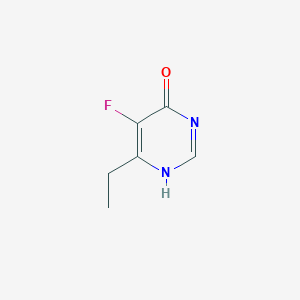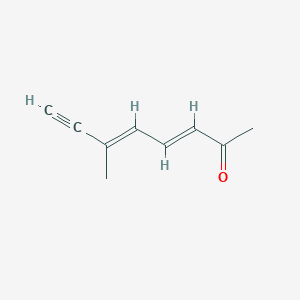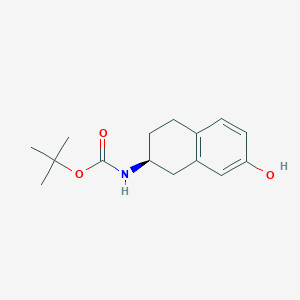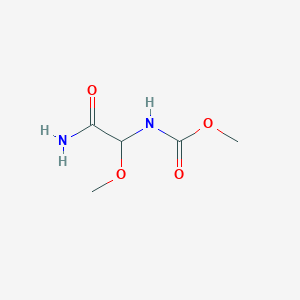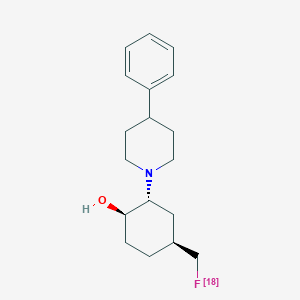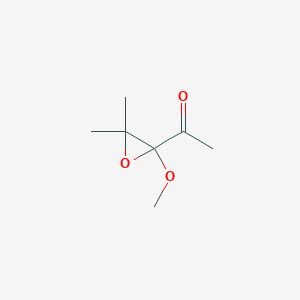
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone, also known as MDP2P, is a ketone that is commonly used in the synthesis of illicit drugs such as MDMA and methamphetamine. Despite its association with illegal activities, MDP2P has several scientific research applications that are worth exploring.
Wirkmechanismus
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone is a ketone that acts as a precursor in the synthesis of various psychoactive drugs. Once synthesized, these drugs act on the central nervous system by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. This leads to the characteristic effects of these drugs, including euphoria, increased sociability, and heightened sensory perception.
Biochemische Und Physiologische Effekte
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone has several biochemical and physiological effects, including its ability to act as a precursor in the synthesis of various psychoactive drugs. Once synthesized, these drugs act on the central nervous system by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. This leads to the characteristic effects of these drugs, including euphoria, increased sociability, and heightened sensory perception.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone has several advantages and limitations for lab experiments. One advantage is its ability to act as a precursor in the synthesis of various psychoactive drugs, which can be used to study the effects of these drugs on the brain. However, 1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone is also associated with illegal activities, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone and its derivatives. One direction is the development of new drugs for the treatment of various diseases, including cancer and neurological disorders. Another direction is the study of the effects of 1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone and its derivatives on the brain and the central nervous system, which can help to improve our understanding of the mechanisms underlying drug addiction and other related disorders.
Conclusion:
In conclusion, 1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone is a ketone that has several scientific research applications, including its use as a precursor in the synthesis of various pharmaceuticals and as a reagent in organic chemistry. Despite its association with illegal activities, 1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound and its derivatives.
Synthesemethoden
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, the Wacker oxidation, and the Friedel-Crafts acylation. The most common method used for the synthesis of 1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone is the Leuckart-Wallach reaction, which involves the reduction of 3,4-methylenedioxyphenyl-2-nitropropene using ammonium formate and formic acid.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone has several scientific research applications, including its use as a precursor in the synthesis of various pharmaceuticals and as a reagent in organic chemistry. 1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone is also used in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
Eigenschaften
CAS-Nummer |
141080-99-1 |
|---|---|
Produktname |
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone |
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
1-(2-methoxy-3,3-dimethyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C7H12O3/c1-5(8)7(9-4)6(2,3)10-7/h1-4H3 |
InChI-Schlüssel |
SVSXINAFCIMUJP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C(O1)(C)C)OC |
Kanonische SMILES |
CC(=O)C1(C(O1)(C)C)OC |
Synonyme |
Ethanone, 1-(2-methoxy-3,3-dimethyloxiranyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



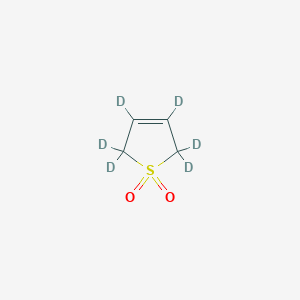
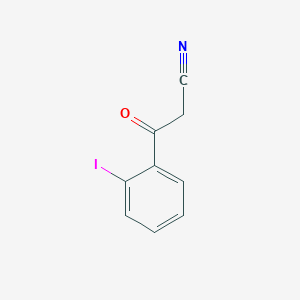
![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)
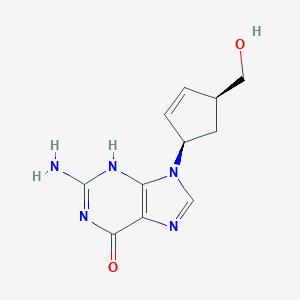
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)
